(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
JWH 020: is a synthetic cannabinoid belonging to the naphthoylindole family. It is derived from WIN 55,212-1 and exhibits weaker affinities for the cannabinoid receptors CB1 and CB2 compared to other synthetic cannabinoids . The compound is primarily used for forensic and research purposes .
Mechanism of Action
Target of Action
JWH-020 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
JWH-020 interacts with its targets, the CB1 and CB2 receptors, by binding to them. Its affinities for these receptors (128 and 205 nm, respectively) are significantly weaker than those of win 55,212-2 (189 and 028 nM, respectively) .
Biochemical Pathways
For instance, CB1 receptors in the central nervous system can modulate cardiac and vascular functions .
Pharmacokinetics
It has been suggested that jwh-020 may undergo biotransformation in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH-020. For instance, the compound’s effects can be influenced by factors such as the user’s physiological state and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
JWH-020 interacts with the CB1 and CB2 receptors, with affinities of 128 nM and 205 nM, respectively . These interactions are significantly weaker than those of WIN 55,212-2 . The compound’s interaction with these receptors is part of its role in biochemical reactions.
Cellular Effects
The effects of (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone on cells and cellular processes have not been extensively studied. Given its interaction with CB1 and CB2 receptors, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 020 involves the reaction of 1-heptyl-1H-indole-3-carboxylic acid with 1-naphthoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of JWH 020 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH 020 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of JWH 020 can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The indole ring of JWH 020 can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated indole derivatives.
Scientific Research Applications
JWH 020 is utilized in various scientific research applications, including:
Comparison with Similar Compounds
- JWH 018
- JWH 073
- JWH 200
- WIN 55,212-2
Comparison: JWH 020 is unique due to its weaker affinities for cannabinoid receptors compared to other synthetic cannabinoids. This characteristic makes it less potent and potentially less harmful, which is advantageous for certain research applications .
Properties
IUPAC Name |
(1-heptylindol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDUDCDUKFOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016343 | |
Record name | JWH-020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-09-5 | |
Record name | JWH-020 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-020 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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